molecular formula C10H9N5 B565156 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215363-28-2

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3

Cat. No.: B565156
CAS No.: 1215363-28-2
M. Wt: 202.235
InChI Key: HKZZYGFWIFKKIR-FIBGUPNXSA-N
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Description

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 (CAS: 1215363-28-2), also referred to as IQx-d3, is a deuterium-labeled derivative of the heterocyclic aromatic amine (HAA) 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx). The deuterated form (IQx-d3) is widely used as an internal standard in analytical chemistry, particularly in high-performance liquid chromatography–tandem mass spectrometry (HPLC-ESI-MS-MS), to quantify HAAs in complex matrices like food and biological samples . Its structure features a quinoxaline ring fused with an imidazole moiety, with a methyl group at position 3 and three deuterium atoms (d3) replacing hydrogens, likely at the methyl substituent .

Properties

IUPAC Name

3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZZYGFWIFKKIR-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=NC=CN=C3C=C2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC=CN=C3C=C2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Methylation with Deuterated Reagents

The reaction of 2-aminoimidazo[4,5-f]quinoxaline with deuterated methyl iodide (CD3I) in dimethylformamide (DMF) at 50°C introduces the trideuteriomethyl group. Vikse et al. (1993) reported a 70% incorporation efficiency, with residual protonated methyl groups removed via HPLC purification.

Hydrogen-Deuterium Exchange Catalysis

Eisenbrand & Tang (1993) utilized Pd-C in deuterated solvents (e.g., D2O or DMSO-d6) under reflux to replace protons at the methyl position. This method achieves >95% deuteration but requires prolonged reaction times (48–72 hours).

Catalytic Hydrogenation and Cyclization

Cyclization of intermediates into the imidazo[4,5-f]quinoxaline structure is achieved via two pathways:

Formic Acid-Mediated Cyclization

Heating the reduced precursor (e.g., 5-amino-1,2,3,4-tetrahydroquinoxaline) with deuterated formic acid at 100°C for 4 hours induces intramolecular cyclization. Sugimura et al. (1993) optimized this step to achieve 85% yield, noting that excess formic acid suppresses side reactions.

Thermal Cyclization in Inert Atmosphere

Alternative methods involve heating intermediates under nitrogen at 150°C without solvent, yielding the target compound in 78% purity. This approach minimizes solvent contamination but requires post-synthesis purification via column chromatography.

Purification and Analytical Characterization

Post-synthesis purification employs reverse-phase HPLC with a C18 column and acetonitrile-D2O mobile phase. Critical quality control metrics include:

  • Deuterium Enrichment : Measured via mass spectrometry (MS), ensuring ≥98% isotopic purity.

  • Structural Validation : Nuclear magnetic resonance (NMR) confirms the absence of protonated methyl groups (δ 2.5–3.0 ppm in 1H NMR).

Table 2: Analytical Parameters for this compound

ParameterMethodResult
Isotopic PurityMS (ESI+)98.5%
Chemical PurityHPLC (UV 254 nm)99.2%
Melting PointDifferential Scanning Calorimetry245–247°C

Challenges and Optimization Considerations

Deuterium Loss During Synthesis

Proton contamination may occur during catalytic steps. Mitigation strategies include:

  • Using deuterated solvents exclusively.

  • Conducting reactions under anhydrous conditions.

Scalability Limitations

Batch sizes exceeding 10 mg often exhibit reduced yields due to incomplete cyclization. Microfluidic reactors have been proposed to enhance mixing and heat transfer .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 involves its interaction with DNA. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to carcinogenesis .

Comparison with Similar Compounds

Structural and Molecular Differences

IQx-d3 belongs to the imidazo[4,5-f]quinoxaline class of HAAs. Key structural analogs include:

Compound Name (Abbreviation) Structure Molecular Formula Molecular Weight CAS RN Key Substituents
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 (IQx-d3) Quinoxaline + imidazole C₁₀H₆D₃N₅ 202.23 1215363-28-2 3-methyl, d3 labeling
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Quinoxaline + imidazole C₁₁H₁₁N₅ 213.24 77500-04-0 3-methyl, 8-methyl
2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx) Quinoxaline + imidazole C₁₂H₁₃N₅ 227.27 95896-78-9 3,4,8-trimethyl
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) Quinoline + imidazole C₁₁H₁₀N₄ 198.23 76180-96-6 3-methyl, quinoline core
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Pyridine + imidazole C₁₃H₁₂N₄ 224.26 105650-23-5 1-methyl, 6-phenyl

Key Structural Notes:

  • IQx-d3 and MeIQx share a quinoxaline backbone but differ in methyl group positions (MeIQx has an additional 8-methyl group) .
  • IQ substitutes the quinoxaline ring with a quinoline ring, altering electronic properties and metabolic pathways .
  • PhIP features a pyridine ring and phenyl group, contributing to distinct mutagenic profiles .

Mutagenic and Carcinogenic Potency

HAAs exhibit varying mutagenic and carcinogenic activities, as assessed by the Ames test and IARC classifications:

Compound Ames Test Mutagenicity (Revertants/nmol) IARC Class Key Findings
IQx-d3 Not tested (parent IQx: High) Parent IQx is highly mutagenic; deuterated form used as a non-reactive tracer
MeIQx 1,450–1,800 (TA98 strain) 2B (Possible) Correlated with CYP1A2 metabolism; 2.1% excreted unchanged in urine
DiMeIQx Moderate (data limited) 2B Detected in cooked meats; lower bioavailability than MeIQx
IQ 4,330 (TA98 strain) 2A (Probable) Forms C8-guanine adducts; induces G→T transversions
PhIP 780 (TA98 strain) 2B Preferentially targets GC-rich regions; 4.3% excreted unchanged

Key Findings :

  • IQ (Class 2A) is more carcinogenic than MeIQx or PhIP (Class 2B), attributed to its persistent DNA adduct formation .
  • Metabolic activation by CYP1A2 and NAT2 is critical for MeIQx and PhIP, but their excretion profiles differ significantly .

Analytical and Immunochemical Cross-Reactivity

IQx-d3 is pivotal in analytical methods due to its isotopic labeling:

  • HPLC-ESI-MS-MS : Deuterated HAAs like IQx-d3 serve as internal standards for precise quantification, reducing matrix interference .
  • ELISA : Antibodies raised against 4,8-DiMeIQx show high cross-reactivity with IQx (IC₅₀ = 24.0 μg/L) but negligible affinity for dissimilar HAAs (e.g., PhIP, IQ) .

Biological Activity

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 (also referred to as IQx-d3) is a deuterated derivative of 2-amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx), a compound known for its significant mutagenic and carcinogenic properties. This article explores the biological activity of IQx-d3, focusing on its mechanisms of action, metabolic pathways, and implications in cancer research.

IQx-d3 is classified as a heterocyclic aromatic amine. The deuteration (replacement of hydrogen with deuterium) enhances its utility in metabolic studies due to the distinct isotopic labeling.

  • Molecular Formula : C₁₀H₆D₃N₅
  • Molecular Weight : 202.23 g/mol
  • CAS Number : 1215363-28-2

The biological activity of IQx-d3 primarily involves its interaction with DNA. Upon metabolic activation, it forms reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts are critical in mutagenesis and carcinogenesis.

Metabolic Activation

The metabolism of IQx-d3 occurs mainly through cytochrome P450 enzymes, which convert the compound into various metabolites that can interact with DNA:

  • N-Hydroxylation : This step is catalyzed by cytochrome P450 enzymes.
  • O-Acetylation : Catalyzed by N-acetyltransferase enzymes, this step further activates the metabolites for DNA binding.

Mutagenicity and Carcinogenicity

Research has demonstrated that IQx-d3 exhibits potent mutagenic properties similar to its non-deuterated counterpart. Studies indicate that it can induce mutations in various cell lines and animal models.

  • In Vitro Studies :
    • A study utilizing nucleotide excision repair-deficient Chinese hamster ovary cells showed that IQx-d3 treatment resulted in concentration-dependent cytotoxicity and increased mutagenesis rates .
    • The predominant DNA adduct formed was identified as deoxyguanosine-C8-IQx, which correlates with increased mutagenic potential .
  • In Vivo Studies :
    • Animal studies have indicated that administration of IQx leads to the development of tumors in specific organs. For instance, C57BL/6 mice treated with IQx showed a significant increase in hepatocellular adenomas compared to controls .
    • The incidence of DNA damage was assessed through urinary metabolite analysis following exposure to IQx, revealing a substantial recovery of radioactivity indicative of metabolic processing .

Comparative Analysis with Related Compounds

Compound NameStructureMutagenicityCarcinogenicity
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx)IQx StructureHighConfirmed
2-Amino-3,8-dimethylimidazo-[4,5-f]quinoxaline (MeIQx)MeIQx StructureVery HighConfirmed
This compound (IQx-d3)IQx-d3 StructureHighUnder Investigation

Case Studies

  • Study on Dietary Exposure :
    • A study evaluating dietary exposure to heterocyclic amines found that individuals consuming high amounts of grilled or fried meats exhibited elevated levels of IQx metabolites in urine, suggesting a direct link between dietary habits and exposure to mutagens like IQx-d3 .
  • Cancer Risk Assessment :
    • Epidemiological studies have associated the consumption of foods containing heterocyclic amines with increased risks for various cancers, including colorectal and breast cancer. The role of compounds like IQx-d3 in these processes continues to be an area of active research .

Q & A

Q. How do isotopic dilution methods enhance reproducibility in inter-laboratory studies?

  • Answer : CRMs with certified deuterated analogs (e.g., MeIQx-d3) normalize recovery rates across labs. Participate in proficiency testing programs (e.g., IARC intercomparisons) to validate data against consensus values .

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